(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine
Description
Properties
IUPAC Name |
(2-tert-butyltetrazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-6(2,3)11-9-5(4-7)8-10-11/h4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUGRWDPLPAFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine typically involves the reaction of tert-butyl azide with a suitable methanamine derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as copper(I) iodide, and a base, such as triethylamine, to facilitate the formation of the tetrazole ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, nitrogen-containing heterocycles, and other derivatives that retain the core tetrazole structure .
Scientific Research Applications
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Electronic Effects
- tert-Butyl vs. Methyl derivatives (e.g., CAS 131183-10-3) are smaller, enabling better accessibility in active sites .
- Aromatic vs. Aliphatic Substituents : Phenyl (CAS 13405698) and difluorophenyl (CAS 28692-27-5) derivatives introduce aromaticity and electronic effects (e.g., fluorine’s electron-withdrawing nature), which can enhance binding affinity in hydrophobic pockets or via dipole interactions .
- Salt Forms : Hydrochloride salts (e.g., CAS 118764-13-9) improve aqueous solubility, critical for bioavailability, while free amines (e.g., the target compound) may require formulation adjustments .
Pharmacological Relevance
Tetrazole derivatives are prominent in drug design, exemplified by Irbesartan, which uses a tetrazole ring as a carboxylic acid bioisostere . The tert-butyl group in the target compound may mimic hydrophobic residues in receptor binding, while fluorinated analogs (e.g., CAS 1461715-05-8) leverage fluorine’s metabolic stability and electronegativity for optimized pharmacokinetics .
Physicochemical Properties
- Molecular Weight : Aromatic substituents (e.g., phenyl, difluorophenyl) increase molecular weight, which may affect oral bioavailability per Lipinski’s rules.
Biological Activity
Overview
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine is a tetrazole-derived compound with significant potential in various biological applications. This compound is characterized by its unique structure, which includes a tert-butyl group and a methanamine moiety attached to the tetrazole ring. Its molecular formula is C6H13N5, and it has been studied for its pharmacological properties, particularly in antimicrobial and anticancer research.
The synthesis of this compound typically involves the reaction of tert-butyl azide with a suitable methanamine derivative under controlled conditions. This reaction often employs catalysts such as copper(I) iodide and bases like triethylamine to facilitate the formation of the tetrazole ring. The process is usually conducted at elevated temperatures to ensure complete conversion of the starting materials .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various strains of bacteria and has shown significant inhibitory effects:
- Antibacterial Activity : The compound demonstrated formidable antibacterial properties against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The zone of inhibition was measured using the agar-well diffusion method, showing effectiveness comparable to standard antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 29 | Comparable to tetracycline |
| Bacillus subtilis | 25 | Comparable to ciprofloxacin |
| Escherichia coli | 22 | Moderate activity |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its potential anticancer effects. Studies have indicated that this compound can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound interacts with specific molecular targets involved in cell proliferation and apoptosis pathways. It has been shown to inhibit key enzymes that are critical for cancer cell survival .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antibacterial Efficacy : A research team tested the compound against multiple bacterial strains and found it effective in inhibiting growth at low concentrations. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections .
- Evaluation of Anticancer Properties : Another study focused on the anticancer activity of this compound in vitro. The results indicated a significant reduction in cell viability in several cancer cell lines after treatment with this compound .
The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes within biological systems. It modulates their activity by:
- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : It acts as an antagonist at certain receptors involved in metabolic processes, which may contribute to its therapeutic effects in metabolic disorders .
Q & A
Basic Question: What are the standard synthetic routes for (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine?
Methodological Answer:
The synthesis typically involves cyclization of tert-butyl-substituted precursors with nitriles or amines under controlled conditions. For example:
- Step 1: Reacting tert-butyl isocyanide with hydrazoic acid (HN₃) to form the tetrazole ring.
- Step 2: Functionalizing the tetrazole with a methanamine group via reductive amination or nucleophilic substitution.
- Purification: Techniques like column chromatography or recrystallization are used to isolate the product. Reaction progress is monitored using TLC (thin-layer chromatography) and ¹H/¹³C NMR to confirm structural integrity .
Advanced Question: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer:
Optimization requires a Design of Experiments (DoE) approach:
- Variables: Temperature (60–100°C), solvent polarity (DMF vs. THF), and reaction time (12–48 hours).
- Analytical Validation: Use HPLC to quantify intermediates and mass spectrometry to detect side products. For example, higher yields (>80%) are achieved in DMF at 80°C for 24 hours due to enhanced solubility of intermediates .
- Kinetic Studies: Monitor activation energy barriers to minimize side reactions like tert-butyl group cleavage .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR: To confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and methanamine protons (δ ~3.2 ppm).
- FT-IR: Identify N-H stretches (~3300 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₆H₁₂N₅ requires m/z 178.1094) .
Advanced Question: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Dose-Response Curves: Compare EC₅₀/IC₅₀ values across studies. For example, conflicting IC₅₀ values in kinase inhibition assays may reflect differences in ATP concentrations .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources, adjusting for variables like purity (>95% by HPLC) .
Basic Question: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/volatiles.
- Waste Disposal: Segregate acidic/basic waste and consult institutional guidelines for tetrazole-containing compounds. Refer to safety data sheets (SDS) for spill management and first aid (e.g., rinsing exposed skin with water for 15 minutes) .
Advanced Question: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations: Model the tetrazole ring’s electron density to predict sites for electrophilic attack (e.g., C-5 position).
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. acetonitrile).
- Docking Studies: Predict binding affinities for biological targets (e.g., kinases) using software like AutoDock Vina, validated by experimental IC₅₀ data .
Basic Question: What are the solubility properties of this compound in common solvents?
Methodological Answer:
- Polar Solvents: Soluble in DMF, DMSO, and methanol due to hydrogen bonding with the methanamine group.
- Non-Polar Solvents: Poor solubility in hexane or toluene.
- Quantification: Determine solubility via gravimetric analysis (e.g., saturate solvent, filter, and weigh residue) .
Advanced Question: How do structural modifications (e.g., tert-butyl vs. phenyl substituents) impact biological activity?
Methodological Answer:
- SAR Studies: Compare analogs using:
- Crystallography: Resolve 3D structures to identify steric effects of tert-butyl on binding pockets .
Basic Question: What storage conditions ensure long-term stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis.
- Desiccants: Use silica gel to minimize moisture uptake.
- Stability Monitoring: Conduct periodic HPLC analysis to detect degradation (e.g., tert-butyl group loss) .
Advanced Question: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Deuterium Labeling: Substitute methanamine protons with deuterium to study rate-determining steps (e.g., C-H vs. N-H bond cleavage).
- KIE Measurement: Use LC-MS to compare reaction rates (e.g., kH/kD > 1 indicates proton transfer is rate-limiting).
- Computational Validation: Match experimental KIEs with transition state models from DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
